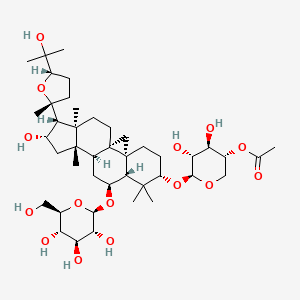![molecular formula C11H15Cl2N3S B2902929 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride CAS No. 2138266-08-5](/img/structure/B2902929.png)
1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride is a chemical compound that is a derivative of thienopyridine and piperazine . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride can be represented by the InChI code:1S/C11H13N3S.2ClH/c1-3-13-9-2-8-15-11(9)10(1)14-6-4-12-5-7-14;;/h1-3,8,12H,4-7H2;2*1H . Physical And Chemical Properties Analysis
1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride is a powder at room temperature . Its molecular weight is 292.23 . The compound’s IUPAC name is7-(piperazin-1-yl)thieno[3,2-b]pyridine dihydrochloride .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Thieno[2,3-b]pyridine derivatives, which include “1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride”, have been studied for their potential anticancer activity . Some selected thienopyrimidine derivatives were investigated for their anticancer activity against two human cancer cell lines (HepG-2 and MCF-7) .
Antidermatophytic Applications
These compounds have also shown potential in the treatment of dermatophytic infections . Dermatophytes are a type of fungi that cause skin diseases, and the antidermatophytic activity of these compounds could be beneficial in developing new treatments.
Antimalarial Applications
Thieno[2,3-b]pyridine derivatives have demonstrated antimalarial activity . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes.
Anti-Alzheimer’s Applications
These compounds have shown potential in the treatment of Alzheimer’s disease . Alzheimer’s is a progressive disease that destroys memory and other important mental functions.
Antifungal Applications
Thieno[2,3-b]pyridine derivatives have also demonstrated antifungal properties . This could be beneficial in the treatment of various fungal infections.
Anti-Inflammatory Applications
These compounds have shown anti-inflammatory properties . Inflammation is a part of the body’s healing process, but sometimes it can lead to chronic diseases if not managed properly.
Insecticidal Applications
Thieno[2,3-b]pyridine derivatives have demonstrated insecticidal properties . This could be beneficial in the development of new insecticides.
Antiviral Applications
These compounds have shown potential in the treatment of viral infections . Viruses are tiny organisms that can cause a variety of diseases, from the common cold to more severe diseases.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride and its derivatives is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system.
Mode of Action
1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride interacts with its target, the α2-adrenergic receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function .
Biochemical Pathways
The α2-adrenergic receptor is part of the G protein-coupled receptor family. When blocked by an antagonist like 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride, the downstream effects include an increase in the release of norepinephrine. This can lead to various physiological effects, depending on the specific location of the α2-adrenergic receptors within the body .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride’s action are largely dependent on its antagonistic activity at the α2-adrenergic receptor. By blocking this receptor, it can modulate the release of norepinephrine, potentially leading to effects such as increased alertness, heart rate, and blood pressure .
Eigenschaften
IUPAC Name |
7-piperazin-1-ylthieno[3,2-b]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.2ClH/c1-3-13-9-2-8-15-11(9)10(1)14-6-4-12-5-7-14;;/h1-3,8,12H,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLKCYIXBWBZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=NC=C2)C=CS3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide](/img/structure/B2902846.png)
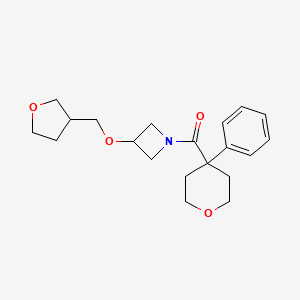


![N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2902852.png)
![1-(benzo[d]thiazol-2-yl)-N-(2-methoxyphenyl)azetidine-3-carboxamide](/img/structure/B2902854.png)
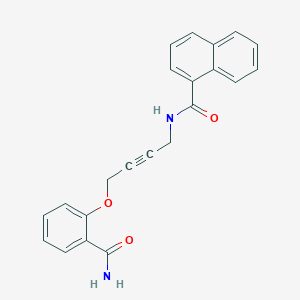
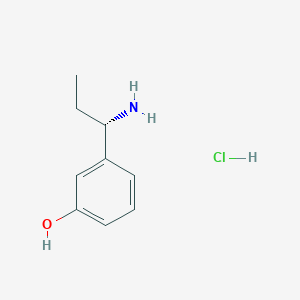
![1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one;hydrochloride](/img/structure/B2902859.png)
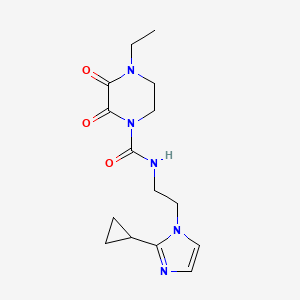
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2902862.png)
